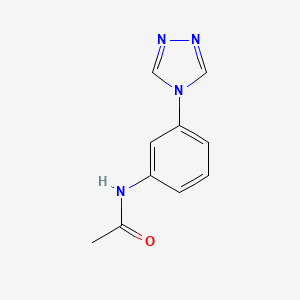

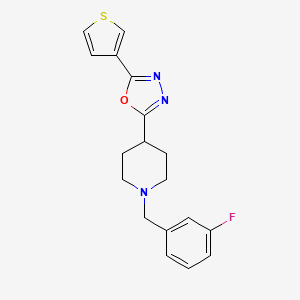

![molecular formula C23H18F3N5O2S2 B2849793 N-[[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide CAS No. 392685-28-8](/img/structure/B2849793.png)

N-[[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

DNA-Groove Binding

One notable application of this compound lies in its ability to interact with DNA. Researchers have synthesized regioisomeric products of this compound through a serendipitous one-pot cascade reaction. These products, known as 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles, exhibit DNA-groove binding properties . The minor groove of DNA is a critical target for small molecules due to its involvement in gene regulation and replication. By binding to the minor groove, this compound may influence DNA function and potentially serve as a therapeutic agent.

Antitumor Potential

Given the importance of minor groove-binding agents in cancer treatment, researchers have screened the synthesized analogs for their ability to bind to DNA duplexes. Compound 14m, in particular, demonstrated strong binding affinity with double-helical DNA, especially within the minor groove. This interaction results in the formation of a stable complex, making it a potential candidate for antitumor therapy .

Organofluorine Chemistry

Organofluorine compounds, including those containing trifluoromethyl (CF3) groups, play a significant role in pharmaceutical and agrochemical industries. The electron-withdrawing properties of CF3 groups contribute to their effectiveness. This compound’s trifluoromethyl group makes it relevant in the context of drug development and optimization .

Formylation of Pyrroles

Trifluoroacetyl groups are versatile in organic synthesis. Trifluoroethanol and trifluoroacetic acid have been used in the formylation of pyrroles under microwave conditions, yielding 3-formylpyrroles. While not directly related to our compound, this highlights the broader utility of trifluoroacetyl groups in synthetic chemistry .

Imidazole Derivatives

Although not directly studied for this compound, imidazole-containing derivatives have been explored for their antitumor potential. These compounds exhibit promising activity against cancer cell lines, making them relevant in the field of oncology .

Mechanism of Action

The mechanism of action would depend on the intended biological target of the compound. Compounds with similar structures have shown a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

properties

IUPAC Name |

N-[[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18F3N5O2S2/c24-23(25,26)16-9-4-5-10-17(16)28-20(32)14-35-22-30-29-19(31(22)15-7-2-1-3-8-15)13-27-21(33)18-11-6-12-34-18/h1-12H,13-14H2,(H,27,33)(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLXCUAVFYCKOAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3C(F)(F)F)CNC(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18F3N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

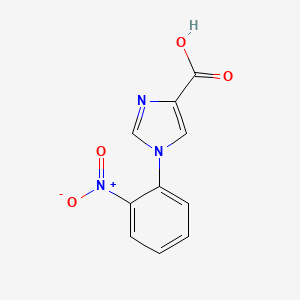

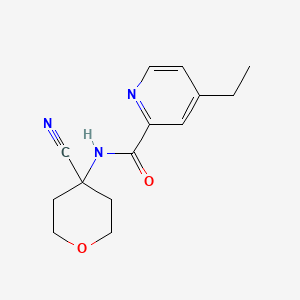

![2-{1-(2-chlorophenyl)-4-[(2-methylpiperidin-1-yl)carbonyl]-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2849710.png)

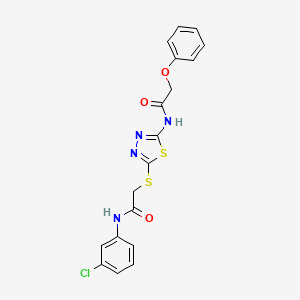

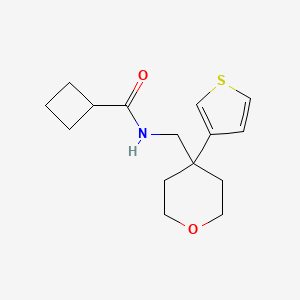

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea](/img/structure/B2849717.png)

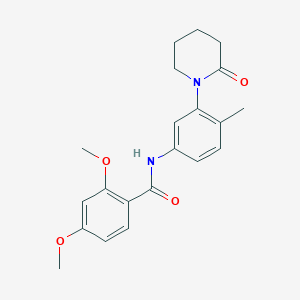

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2849719.png)

![1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methyl-N-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-amine](/img/structure/B2849724.png)

![3-(3,4-dimethylphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2849727.png)

![N-{4-[5-(furan-2-yl)-1-(furan-2-ylcarbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide](/img/structure/B2849728.png)